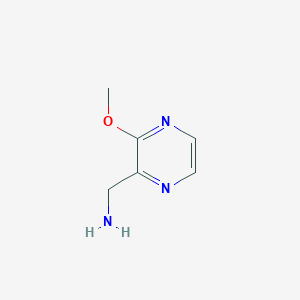

(3-Methoxypyrazin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methoxypyrazin-2-yl)methanamine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyrazine, featuring a methoxy group at the 3-position and a methanamine group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyrazin-2-yl)methanamine typically involves the reaction of 3-methoxypyrazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-methoxypyrazine, formaldehyde, ammonia.

Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

Procedure: 3-methoxypyrazine is reacted with formaldehyde and ammonia in the presence of a catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methoxypyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyrazine compounds.

Applications De Recherche Scientifique

Antimicrobial Properties

Preliminary studies indicate that (3-Methoxypyrazin-2-yl)methanamine exhibits antimicrobial activity against specific bacterial strains. This suggests its potential use as a lead compound in developing new antibiotics or antimicrobial agents. Further investigations are needed to elucidate the mechanisms behind its activity and to evaluate its effectiveness in clinical settings.

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This property opens avenues for therapeutic applications, particularly in conditions where enzyme modulation could provide beneficial effects, such as metabolic disorders or cancer treatment.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals. The compound's structural features allow for modifications that can lead to derivatives with enhanced properties or activities.

Interaction Studies

Studies investigating the interaction of this compound with biological targets have shown promising results. Its ability to interact with various enzymes and receptors suggests potential roles in drug design and development. Understanding these interactions can facilitate the identification of new therapeutic targets and lead to the creation of novel drugs with improved efficacy and selectivity.

Pharmacokinetic Properties

The solubility and permeability characteristics of this compound indicate favorable traits for oral bioavailability. This is crucial for drug formulation, as compounds with good bioavailability are more likely to be effective when administered orally. Further studies on its pharmacokinetics will help clarify its suitability as a drug candidate.

Mécanisme D'action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Methoxypyrazine): Lacks the methanamine group, making it less reactive in certain chemical reactions.

(2-Methoxypyrazin-3-yl)methanamine: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

(3-Methoxypyrazin-2-yl)amine:

Uniqueness

(3-Methoxypyrazin-2-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Activité Biologique

(3-Methoxypyrazin-2-yl)methanamine, a compound characterized by its unique pyrazine ring structure with a methoxy substitution, has garnered attention for its potential biological activities. This article delves into the compound's biological interactions, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂O, and it is often encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications. Its structure includes:

- Pyrazine Ring : Provides aromatic characteristics.

- Methoxy Group : Enhances solubility and may influence biological interactions.

- Methanamine Group : Facilitates hydrogen bonding and ionic interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : Shows promise as an inhibitor of specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications .

Interaction Studies

Interaction studies reveal that this compound can engage with various biological molecules. The methanamine group enhances binding affinity to specific enzymes or receptors through:

- Hydrogen Bonding : Facilitates interactions with polar biological molecules.

- Ionic Interactions : Increases binding strength to negatively charged sites on enzymes or receptors.

Case Studies and Research Findings

Several research studies have evaluated the biological activity of this compound:

-

Antimicrobial Activity :

- A study demonstrated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance .

- Comparative analysis indicated that the dihydrochloride form exhibited enhanced solubility and antimicrobial efficacy compared to its base form.

- Enzyme Inhibition :

Data Table: Biological Activity Comparison

Propriétés

IUPAC Name |

(3-methoxypyrazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMZSBXFOKZBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.